molecular formula C21H25N3O3 B2600466 N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049475-01-5

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2600466
CAS RN: 1049475-01-5
M. Wt: 367.449
InChI Key: QXQBPBNLIBKBMV-UHFFFAOYSA-N
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has attracted significant scientific research attention due to its potential therapeutic applications. This compound is commonly referred to as BRL-15572 and has been the subject of numerous studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Anti-Inflammatory Applications

A series of compounds similar to the one were synthesized and their anti-inflammatory activities were investigated using a carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .

Antimicrobial Activity

Compounds with a structure similar to the one have been synthesized and screened for in vitro antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity .

Molecular Modeling

The most active eight piperazine chrome-2-one derivatives, which are similar to the compound , were used in docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by the genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Treatment of Motor Neuron Diseases and Neuromuscular Junction Disorders

A compound similar to the one , “N - (3- (4- (3- (DIISOBUTYLAMINO)PROPYL)PIPERAZIN-1-YL)PROPYL)-1 H -BENZO [d]IMIDAZOL-2-AMINE SUCCINATE”, has been used for the treatment of motor neuron diseases and neuromuscular junction disorders .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(17-7-8-19-20(15-17)27-16-26-19)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQBPBNLIBKBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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